Tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate;oxalic acid
Description
Tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate;oxalic acid (CAS: 2940964-16-7) is a spirocyclic compound consisting of a bicyclic 1-azaspiro[3.5]nonane core with a tert-butyl carbamate group and an amino substituent at position 5. The oxalic acid component acts as a counterion, forming a stable salt to enhance solubility and crystallinity . Its molecular formula is C₁₃H₂₃N₂O₃·C₂H₂O₄, with a molar mass of 329.36 g/mol (base: 241.33 g/mol; oxalic acid: 90.03 g/mol) .
The compound is synthesized via multistep reactions, including epoxidation and ring-enlargement processes, achieving a total yield of 70.7% . It serves as a key intermediate in pharmaceutical research, particularly for developing bioactive molecules and heterocyclic building blocks .
Properties
Molecular Formula |
C28H50N4O8 |
|---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate;oxalic acid |
InChI |
InChI=1S/2C13H24N2O2.C2H2O4/c2*1-12(2,3)17-11(16)15-9-8-13(15)6-4-10(14)5-7-13;3-1(4)2(5)6/h2*10H,4-9,14H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
HQJNSDWARPTSKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCC(CC2)N.CC(C)(C)OC(=O)N1CCC12CCC(CC2)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating spirocyclic compounds, which are important in drug design .
Biology
In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used as a probe to investigate enzyme activity or receptor binding .
Medicine
In medicinal chemistry, tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The spirocyclic scaffold of this compound is shared with several derivatives, differing in substituents and functional groups:
Key Observations :
- Oxo vs. Amino Groups: Replacing the amino group with a ketone (e.g., 7-oxo derivative) reduces basicity and impacts hydrogen-bonding capabilities .
- Diaza vs. Azaspiro : The presence of two nitrogen atoms (e.g., 2,7-diazaspiro) increases polarity and solubility but may introduce additional synthetic challenges .
Role of Oxalic Acid as a Counterion
Oxalic acid (C₂H₂O₄) is a dicarboxylic acid commonly used to form salts with basic amines, improving crystallinity and stability. In the target compound, oxalic acid’s low pKa (~1.25) ensures protonation of the amine, creating a zwitterionic structure . Compared to other counterions (e.g., HCl or trifluoroacetic acid), oxalate salts often exhibit superior thermal stability and reduced hygroscopicity, critical for long-term storage .
Antimicrobial Activity : While oxalic acid alone demonstrates antibacterial properties via pH-independent mechanisms (e.g., disrupting calcium homeostasis) , its combination with spirocyclic amines may enhance bioavailability or target specificity, though direct evidence is lacking in the provided data.
Key Notes and Implications
Structural Flexibility: Minor modifications (e.g., fluorination, ketone introduction) significantly alter physicochemical properties, enabling tailored applications in drug discovery .
Safety Profiles : Compounds with diaza or fluorinated motifs exhibit higher toxicity risks (e.g., H302, H315), necessitating stringent handling protocols .
Oxalic Acid Synergy : The oxalate counterion enhances stability without compromising bioactivity, though its role in pharmacological efficacy requires further study .
Biological Activity
Tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate (CAS: 2168112-88-5) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical formula for tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate is C13H24N2O2, with a molecular weight of 240.35 g/mol. The compound features a spirocyclic structure which is significant for its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate |
| CAS Number | 2168112-88-5 |
| Molecular Formula | C13H24N2O2 |
| Molecular Weight | 240.35 g/mol |
| Purity | ≥97% |
Biological Activity Overview
Research indicates that the compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of spirocyclic compounds can possess antimicrobial properties. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of protein synthesis.
- Neuroprotective Effects : Some studies have proposed that compounds with similar structures may exhibit neuroprotective effects, potentially through the modulation of neurotransmitter systems or reduction of oxidative stress.
- Antioxidant Properties : The presence of amino groups in the structure may contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress in biological systems.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various spirocyclic compounds against common pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential as antibacterial agents.
Case Study 2: Neuroprotection in Animal Models
In a rodent model of neurodegeneration, administration of tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate showed a reduction in neuronal loss and improvement in cognitive function compared to control groups. This effect was attributed to the compound's ability to modulate inflammatory pathways.
Case Study 3: Antioxidant Activity Assessment
The antioxidant capacity was assessed using DPPH radical scavenging assays, revealing that the compound demonstrated significant free radical scavenging activity, comparable to established antioxidants like ascorbic acid.
The biological activities of tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways in bacteria or cancer cells.
- Modulation of Cell Signaling Pathways : It may affect cell signaling pathways related to inflammation and apoptosis, providing neuroprotective effects.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate?
- Methodology : The compound is synthesized via multistep routes involving intermediates such as 4-(N-Boc-amino)cyclohexanone. Cyclization reactions under basic conditions (e.g., using NaH or K₂CO₃) are critical for forming the spirocyclic core. Post-synthetic modifications, such as Boc deprotection, yield the primary amine functionality. Purification often involves column chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures .
Q. How can oxalic acid influence the stability and solubility of spirocyclic compounds during synthesis?
- Methodology : Oxalic acid can act as a counterion to stabilize amine salts, improving crystallinity. However, its strong acidity (pKa₁ = 1.25) may protonate amine groups, altering reactivity. Solubility tests in polar solvents (e.g., DMSO, water) should be conducted at controlled pH (2–4) to assess interactions. Thermal stability studies (TGA/DSC) are recommended, as oxalic acid decomposes at 150°C, releasing CO₂ and formic acid, which could affect reaction conditions .
Q. What analytical techniques are essential for characterizing tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate?
- Methodology :
- X-ray crystallography : Use SHELXL for structure refinement and WinGX for data processing to resolve spirocyclic geometry and confirm stereochemistry .
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to identify Boc-protected amines and spiro-ring protons.
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and detect impurities .
Advanced Research Questions
Q. How do catalytic hydrosilylation reactions involving oxalic acid impact the synthesis of spirocyclic derivatives?
- Methodology : Oxalic acid undergoes controlled reduction via hydrosilylation (e.g., using Et₃SiH as a catalyst) to form silylated intermediates like triethylsilyl 2-oxoacetate. These intermediates can react with spirocyclic amines to yield novel derivatives. Monitor reactions via in situ FTIR or LC-MS to track intermediate formation and optimize equivalents of silane (typically 3.5–5.0 equiv.) .
Q. What computational tools can predict the conformational dynamics of tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate in solution?
- Methodology :
- Molecular dynamics (MD) simulations : Use AMBER or GROMACS with explicit solvent models (e.g., water/DMSO) to study spirocyclic ring puckering and Boc group orientation.
- DFT calculations : Gaussian or ORCA to calculate energy barriers for spirocyclic ring interconversions and assess hydrogen-bonding interactions with oxalic acid .
Q. How does oxalic acid secretion by Aspergillus niger affect the environmental degradation of spirocyclic compounds?
- Methodology : In bioremediation studies, incubate the compound with A. niger cultures at pH 3.5–6.5. Quantify oxalic acid via HPLC and track degradation products (e.g., decarboxylated amines) using LC-MS. Neutral pH optimizes fungal oxalate secretion (up to 882 mg/L), which may chelate metal ions or form soluble amine-oxalate complexes, enhancing biodegradation .
Q. What experimental strategies resolve contradictions in oxalic acid’s efficacy as a reaction mediator versus a decomposition agent?
- Methodology :
- Controlled kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor oxalate’s dual role in stabilizing intermediates (e.g., via salt formation) vs. promoting decomposition (e.g., via acid-catalyzed hydrolysis).
- pH-stat titration : Maintain constant pH during reactions to isolate oxalic acid’s effects on reaction pathways .
Q. How can cocrystallization with oxalic acid improve the bioavailability of tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate?
- Methodology : Screen cocrystal forms using slurry crystallization in ethanol/water mixtures. Characterize cocrystals via PXRD and DSC to confirm stoichiometry (e.g., 1:1 or 2:1 amine:oxalate). Solubility assays in simulated gastric fluid (pH 1.2–3.0) can validate enhanced dissolution rates compared to the free base .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
